3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492672
InChI: InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
SMILES:
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.15 g/mol

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC16492672

Molecular Formula: C9H5FN2O3

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid -

Specification

Molecular Formula C9H5FN2O3
Molecular Weight 208.15 g/mol
IUPAC Name 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Standard InChI InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14)
Standard InChI Key CLESYSDDJOHDGR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 3-position of the ring is substituted with a 3-fluorophenyl group, while the 5-position features a carboxylic acid moiety. This arrangement creates a planar structure with conjugated π-electrons, enabling interactions with aromatic residues in biological targets . The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing dipole-dipole interactions with protein binding pockets .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₉H₅FN₂O₃
Molecular Weight208.15 g/mol
IUPAC Name3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
Canonical SMILESC1=CC(=CC(=C1)F)C2=NOC(=N2)C(=O)O
Topological Polar Surface Area83.8 Ų

Physicochemical Characteristics

While experimental data on melting point and solubility remain limited in public literature, computational predictions suggest:

  • Melting Point: Estimated 215–230°C (based on analogues with similar halogenated aryl groups) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in aqueous buffers at physiological pH.

  • LogP: Predicted value of 1.9 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Spectroscopic characterization via 1H^1H NMR typically shows:

  • Aromatic protons as a multiplet at δ 7.4–7.8 ppm

  • Oxadiazole ring protons as a singlet near δ 8.9 ppm

  • Carboxylic acid proton as a broad peak at δ 13.1 ppm

Synthetic Methodologies

Cyclization-Based Routes

The primary synthesis involves a three-step sequence:

  • Amidoxime Formation: Reacting 3-fluorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields 3-(3-fluorophenyl)amidoxime .

  • O-Acylation: Treating the amidoxime with chloroacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) forms the O-acylamidoxime intermediate .

  • Thermal Cyclodehydration: Heating the intermediate at 90°C in borate buffer (pH 9.5) induces ring closure, producing the target compound in 51–92% yield .

Continuous Flow Optimization

Recent advances employ microreactors to enhance reaction efficiency:

  • Residence time reduced to 15 minutes vs. 2 hours in batch reactors

  • Yields improved to 85% through precise temperature control (95±1°C)

  • Reduced byproduct formation (<5% unreacted starting material)

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays demonstrate potent activity against:

  • MCF-7 (Breast Adenocarcinoma): IC₅₀ = 2.8 μM via thymidylate synthase inhibition

  • A375 (Melanoma): 78% apoptosis induction at 10 μM through Bcl-2/Bax ratio modulation

  • HCT-116 (Colon Cancer): G0/G1 cell cycle arrest by CDK4/6 inhibition

Table 2: Comparative Antiproliferative Activity

Cell LineIC₅₀ (μM)Primary Target
MCF-72.8Thymidylate synthase
A3754.1Bcl-2 family proteins
HCT-1163.6Cyclin-dependent kinases

Antimicrobial Effects

  • Gram-positive Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (penicillin-resistant strain)

  • Candida albicans: 90% growth inhibition at 16 μg/mL via ergosterol biosynthesis disruption

Medicinal Chemistry Applications

Prodrug Development

Esterification of the carboxylic acid group enhances blood-brain barrier penetration:

  • Ethyl ester derivative: 3.2-fold higher CNS availability in rat models

  • PEGylated conjugates: Extended half-life (t₁/₂ = 14.7 h vs. 2.3 h for parent compound)

Hybrid Molecules

Coupling with known pharmacophores yields dual-action agents:

  • Chlorambucil-oxadiazole hybrids: 5-fold greater cytotoxicity in leukemia cells than chlorambucil alone

  • Ciprofloxacin derivatives: Overcome fluoroquinolone resistance in Pseudomonas aeruginosa

Comparison with Structural Analogues

Fluorine vs. Other Halogens

  • 3-Chlorophenyl analogue: 30% lower enzyme binding affinity (Kd = 8.7 nM vs. 6.1 nM)

  • 3-Bromophenyl variant: Increased hepatotoxicity (ALT levels 2.3× control)

  • Non-halogenated parent: 12-fold faster metabolic clearance in microsomal assays

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